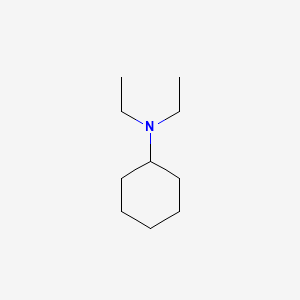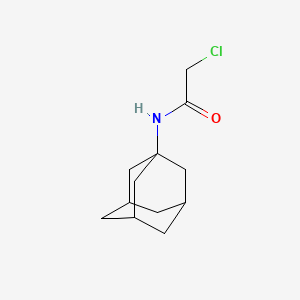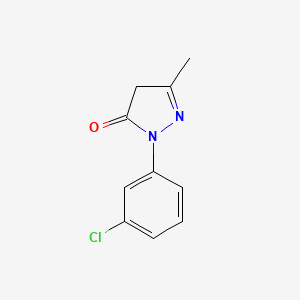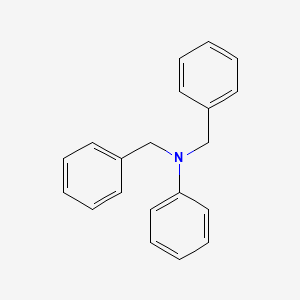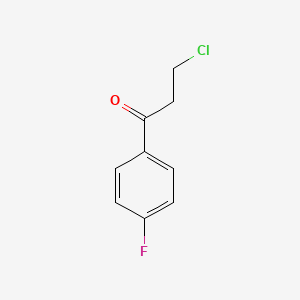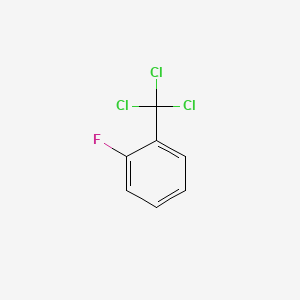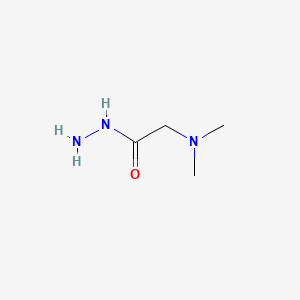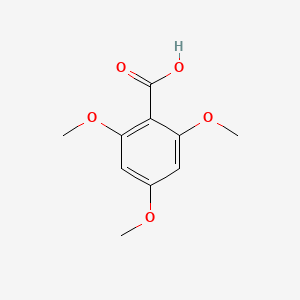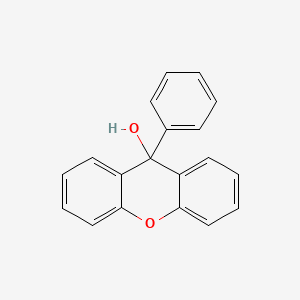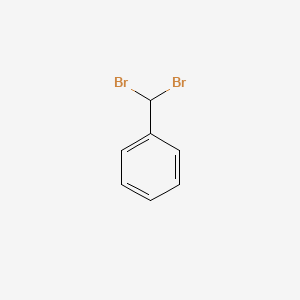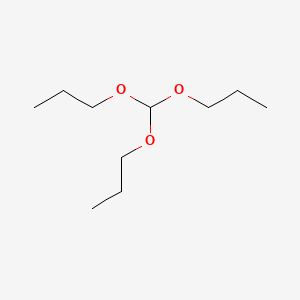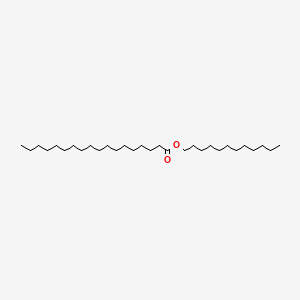
月桂酸硬脂酸酯
描述
Lauryl stearate is an ester formed from lauryl alcohol and stearic acid. It is commonly used in cosmetic and personal care products due to its emollient properties, which help to soften and smooth the skin. Lauryl stearate is also utilized as a lubricant and thickening agent in various formulations.
科学研究应用
Lauryl stearate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Employed in the formulation of lipid-based drug delivery systems.
Medicine: Utilized in topical formulations for its emollient properties.
Industry: Incorporated into lubricants, plasticizers, and cosmetic products for its thickening and smoothing effects.
作用机制
Target of Action
Lauryl stearate, also known as Dodecyl stearate, is a type of surfactant molecule . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid . The primary targets of lauryl stearate are the lipid components of cell membranes .
Mode of Action
Lauryl stearate interacts with its targets by penetrating into the intercellular regions of the stratum corneum, increasing the fluidity and solubilizing lipid components . It also binds to keratin filaments, causing a disruption within corneocytes . This interaction results in changes in the cell membrane’s structure and function, affecting the cell’s behavior and interactions .
Biochemical Pathways
It is known that surfactants like lauryl stearate can affect various biochemical processes, including membrane permeabilization and dissolution, inclusion body solubilization, and membrane protein solubilization . These effects can lead to changes in cell signaling and other downstream effects .
Pharmacokinetics
As a surfactant, it is known to have good solubility in water due to its amphiphilic nature . This property can impact its bioavailability, as it can easily be absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of lauryl stearate’s action primarily involve changes in cell membrane structure and function . By interacting with lipid components and keratin filaments, lauryl stearate can disrupt cell membranes, potentially affecting cell signaling and other cellular processes .
Action Environment
The action, efficacy, and stability of lauryl stearate can be influenced by various environmental factors. For instance, the pH of the solution can affect the behavior of surfactants . Additionally, the presence of other substances, such as other surfactants or solvents, can also influence the action of lauryl stearate .
生化分析
Biochemical Properties
Lauryl stearate is a lipophilic compound, meaning it has an affinity for lipids or fats This property allows it to interact with various biomolecules within the body, particularly those that are part of lipid-based structures such as cell membranes
Cellular Effects
It is known that fatty acid esters like Lauryl stearate can influence cell function by integrating into cell membranes, potentially affecting membrane fluidity and function
Molecular Mechanism
As a fatty acid ester, it may exert its effects at the molecular level through interactions with lipid-based structures within cells
Metabolic Pathways
As a fatty acid ester, it is likely metabolized through pathways involving lipases, enzymes that break down fats
Transport and Distribution
Given its lipophilic nature, it may be transported via lipid transporters and could accumulate in lipid-rich areas of cells .
Subcellular Localization
As a lipophilic compound, it may localize to lipid-rich areas of the cell, such as the cell membrane or lipid droplets .
准备方法
Synthetic Routes and Reaction Conditions: Lauryl stearate is typically synthesized through an esterification reaction between lauryl alcohol and stearic acid. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove the water formed during the reaction. The general reaction is as follows:
Lauryl alcohol+Stearic acid→Lauryl stearate+Water
Industrial Production Methods: In industrial settings, the esterification process is often conducted in large reactors with continuous removal of water to drive the reaction to completion. The product is then purified through distillation or recrystallization to obtain high-purity lauryl stearate.
化学反应分析
Types of Reactions: Lauryl stearate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, lauryl stearate can be hydrolyzed back into lauryl alcohol and stearic acid.
Oxidation: Lauryl stearate can be oxidized to form lauryl stearate peroxide, which can further decompose into smaller fragments.
Substitution: The ester group in lauryl stearate can be substituted by other nucleophiles, such as amines or alcohols, to form different esters or amides.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Substitution: Nucleophiles like amines or alcohols under mild heating.
Major Products:
Hydrolysis: Lauryl alcohol and stearic acid.
Oxidation: Lauryl stearate peroxide and smaller fragments.
Substitution: New esters or amides depending on the nucleophile used.
相似化合物的比较
Sodium lauryl sulfate: An anionic surfactant used in cleaning products.
Sodium laureth sulfate: A similar surfactant with added ethoxylation for milder effects.
Ammonium lauryl sulfate: Another surfactant used in personal care products.
Comparison: Lauryl stearate is unique in its primary use as an emollient and thickening agent, whereas compounds like sodium lauryl sulfate and sodium laureth sulfate are primarily used for their surfactant properties. Lauryl stearate is less irritating to the skin compared to these surfactants, making it more suitable for use in cosmetic and personal care products.
属性
IUPAC Name |
dodecyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H60O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-22-24-26-28-30(31)32-29-27-25-23-21-14-12-10-8-6-4-2/h3-29H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTVEUGOGWTHTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H60O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063765, DTXSID201022413 | |
| Record name | Octadecanoic acid, dodecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadecanoic acid, C12-18-alkyl esters | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201022413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5303-25-3, 68412-12-4, 68201-20-7 | |
| Record name | Dodecyl stearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5303-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lauryl stearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005303253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, C12-14-alkyl esters | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, dodecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecanoic acid, dodecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadecanoic acid, C12-18-alkyl esters | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201022413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadecanoic acid, C12-14-alkyl esters | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.769 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dodecyl stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.774 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAURYL STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M9A08VM57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of Dodecyl Stearate?
A1: Dodecyl Stearate finds applications in various industries. One notable use is as an additive in the production of impact-resistant PVC water pipes. Its inclusion, typically in the range of 0.1-20.0 wt.% of the PVC resin, helps improve productivity, tensile strength, and shock resistance by preventing carbonization on the mold during manufacturing. []
Q2: Can Dodecyl Stearate be synthesized catalytically, and what advantages does this offer?
A2: Yes, Dodecyl Stearate can be synthesized through an esterification reaction between stearic acid and dodecanol using a solid acid catalyst like SO42-/MoO3-TiO2-SiO2. [] This method offers several advantages over traditional synthesis routes, including:
- High Efficiency: The reaction proceeds with a high esterification ratio (up to 97.9%) under optimized conditions. []
- Catalyst Reusability: The solid acid catalyst can be used multiple times, reducing waste and production costs. []
Q3: Are there alternative methods for Dodecyl Stearate synthesis using biocatalysts?
A3: Yes, research demonstrates the successful enzymatic production of Dodecyl Stearate through esterification using lipase immobilized on functionalized rice husk silica as a biocatalyst. [] This method utilizes Thermomyces lanuginosus lipase (TLL) immobilized on silica particles functionalized with triethoxy(octyl)silane. This approach offers benefits such as:
- High Conversion Rates: The immobilized enzyme exhibits high catalytic activity, achieving acid conversion rates exceeding 90%. []
- Biocatalyst Reusability: The immobilized TLL retains significant activity even after multiple reaction cycles, highlighting its reusability potential. []
Q4: How does the structure of Dodecyl Stearate contribute to its surface-active properties?
A4: Dodecyl Stearate, a sucrose ester, exhibits surface activity due to its amphiphilic structure. [] It possesses both hydrophilic (water-loving) and hydrophobic (water-repelling) components:
Q5: Is there any information available about the potential toxicity of Dodecyl Stearate or related compounds?
A5: While this specific set of research papers doesn't delve into the detailed toxicological profile of Dodecyl Stearate, a study focusing on related fatty alcohols and aldehydes provides some insights into potential toxicity. [] The research indicates that certain fatty alcohols (C10-C14), including lauryl alcohol (C12), can induce nutritional encephalomalacia in chicks. [] This condition is preventable with dietary supplementation of dl-β-tocopheryl acetate, suggesting an interplay with Vitamin E levels. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


